2-amino-7-methyl-5-oxo-6-(thiophen-2-ylmethyl)-4-(2,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-amino-7-methyl-5-oxo-6-(thiophen-2-ylmethyl)-4-(2,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C24H23N3O5S and its molecular weight is 465.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-amino-7-methyl-5-oxo-6-(thiophen-2-ylmethyl)-4-(2,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a complex organic structure characterized by a pyrano[3,2-c]pyridine core. This compound incorporates various functional groups such as an amino group, a carbonitrile group, and multiple methoxy substituents. The presence of the thiophenylmethyl moiety contributes to its diverse biological activities.
Structural Features
The unique structural arrangement of this compound allows it to interact with biological systems in various ways. The following table summarizes its molecular characteristics:
Property | Details |
---|---|
Molecular Formula | C22H23N3O4S |
Molecular Weight | 419.5 g/mol |
IUPAC Name | This compound |
CAS Number | 638138-92-8 |
Biological Activities
Research indicates that compounds structurally similar to this compound exhibit a range of biological activities:
-
Anticancer Activity :
- Similar compounds have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, derivatives with related structures have shown GI50 values ranging from 0.49 to 48.0 μM against the National Cancer Institute's panel of human cancer cell lines .
- The compound’s mechanism may involve targeting microtubules and inducing apoptosis in cancer cells .
- Antimicrobial Properties :
-
Neuroprotective Effects :
- Preliminary studies suggest potential neuroprotective activity based on structural similarities with known neuroprotective agents .
Case Studies and Research Findings
Recent research has focused on the synthesis and evaluation of biological activities associated with this compound and its derivatives. Notable findings include:
-
Synthesis Methodologies :
- Various synthetic routes have been explored to create this compound, often involving multi-step processes with palladium catalysts and specific solvents like dimethylformamide .
-
Mechanistic Insights :
- Studies utilizing techniques such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography have confirmed the structural integrity and functional group arrangements crucial for its biological activity .
- In Vitro Activity Testing :
Properties
IUPAC Name |
2-amino-7-methyl-5-oxo-6-(thiophen-2-ylmethyl)-4-(2,4,5-trimethoxyphenyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O5S/c1-13-8-20-22(24(28)27(13)12-14-6-5-7-33-14)21(16(11-25)23(26)32-20)15-9-18(30-3)19(31-4)10-17(15)29-2/h5-10,21H,12,26H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFKPDVMPNZGTNS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=C(C=C3OC)OC)OC)C(=O)N1CC4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.